molecular formula C11H8Cl3NO3S B5823677 2,3,4-trichloro-N-(2-furylmethyl)benzenesulfonamide

2,3,4-trichloro-N-(2-furylmethyl)benzenesulfonamide

Cat. No. B5823677
M. Wt: 340.6 g/mol
InChI Key: UJXROMDCDMEUTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3,4-trichloro-N-(2-furylmethyl)benzenesulfonamide, also known as TFB, is a chemical compound that has been widely researched for its potential applications in various fields. TFB is a white to off-white crystalline powder that is soluble in organic solvents such as dimethyl sulfoxide and acetone.

Mechanism of Action

The mechanism of action of 2,3,4-trichloro-N-(2-furylmethyl)benzenesulfonamide is not fully understood, but it is believed to involve the inhibition of enzymes involved in DNA replication and repair. 2,3,4-trichloro-N-(2-furylmethyl)benzenesulfonamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
2,3,4-trichloro-N-(2-furylmethyl)benzenesulfonamide has been shown to have minimal toxicity in normal cells, making it a promising candidate for cancer treatment. However, 2,3,4-trichloro-N-(2-furylmethyl)benzenesulfonamide has been shown to have some side effects, including liver toxicity and gastrointestinal disturbances.

Advantages and Limitations for Lab Experiments

One advantage of using 2,3,4-trichloro-N-(2-furylmethyl)benzenesulfonamide in lab experiments is its high solubility in organic solvents, which allows for easy preparation of stock solutions. However, 2,3,4-trichloro-N-(2-furylmethyl)benzenesulfonamide can be difficult to handle due to its high toxicity, and proper safety precautions must be taken when working with this compound.

Future Directions

There are several future directions for research on 2,3,4-trichloro-N-(2-furylmethyl)benzenesulfonamide. One area of interest is the development of 2,3,4-trichloro-N-(2-furylmethyl)benzenesulfonamide derivatives with improved efficacy and reduced toxicity. Another area of research is the investigation of the potential use of 2,3,4-trichloro-N-(2-furylmethyl)benzenesulfonamide in combination with other cancer treatments, such as chemotherapy and radiation therapy. Additionally, further studies are needed to fully understand the mechanism of action of 2,3,4-trichloro-N-(2-furylmethyl)benzenesulfonamide and its potential applications in other fields, such as agriculture and environmental science.
In conclusion, 2,3,4-trichloro-N-(2-furylmethyl)benzenesulfonamide is a promising compound that has shown potential in the field of cancer treatment. Its cytotoxic effects on cancer cells, combined with its minimal toxicity in normal cells, make it a promising candidate for further research. However, more studies are needed to fully understand its mechanism of action and potential applications in other fields.

Synthesis Methods

2,3,4-trichloro-N-(2-furylmethyl)benzenesulfonamide can be synthesized through a multistep process that involves the reaction of 2,3,4-trichlorobenzenesulfonyl chloride with 2-furylmethylamine. The reaction is typically carried out in the presence of a base such as triethylamine or sodium hydroxide. The resulting 2,3,4-trichloro-N-(2-furylmethyl)benzenesulfonamide product can be purified through recrystallization or column chromatography.

Scientific Research Applications

2,3,4-trichloro-N-(2-furylmethyl)benzenesulfonamide has been extensively researched for its potential applications in the field of cancer treatment. Studies have shown that 2,3,4-trichloro-N-(2-furylmethyl)benzenesulfonamide has cytotoxic effects on various cancer cell lines, including breast, lung, and colon cancer cells. 2,3,4-trichloro-N-(2-furylmethyl)benzenesulfonamide has also been shown to inhibit the growth of tumor cells in animal models.

properties

IUPAC Name

2,3,4-trichloro-N-(furan-2-ylmethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8Cl3NO3S/c12-8-3-4-9(11(14)10(8)13)19(16,17)15-6-7-2-1-5-18-7/h1-5,15H,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJXROMDCDMEUTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CNS(=O)(=O)C2=C(C(=C(C=C2)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8Cl3NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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